molecular formula C18H18O4 B2994706 (2E)-1-(2,5-Dimethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one CAS No. 850169-93-6

(2E)-1-(2,5-Dimethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2994706
CAS No.: 850169-93-6
M. Wt: 298.338
InChI Key: CCGBATDXWBHWKZ-UHFFFAOYSA-N
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Description

“(2E)-1-(2,5-Dimethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one” is a chemical compound with the molecular formula C18H18O4 . Its CAS number is 850169-93-6 .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 298.33 . Unfortunately, the available resources do not provide information on its density, boiling point, melting point, or flash point .

Scientific Research Applications

Synthesis and Structural Characterization

Research has been conducted on the synthesis of derivatives and analogs of this compound, focusing on their structural characterization and analysis. For example, studies on substituted 1,2-diarylethenes, including those with dimethoxy and methoxy substituents, have been performed to understand their absorption and fluorescence properties in different solvents, offering insights into their electronic and photophysical behaviors (Singh & Kanvah, 2001). Similarly, crystal structure analysis of various derivatives has provided valuable information on their molecular geometry and intermolecular interactions, which are critical for understanding their physical and chemical properties (Gomes et al., 2020).

Antioxidant Activity

Certain derivatives have been synthesized and evaluated for their antioxidant activities. The presence of methoxy and hydroxyl groups has been found to contribute significantly to the antioxidant potential of these compounds. For instance, studies on methoxy- and hydroxyl-substituted 2'-aminochalcones have shown that derivatives with specific positioning of these functional groups exhibit strong antioxidant activities, suggesting their potential use in therapeutic applications as antioxidant agents (Sulpizio et al., 2016).

Antimicrobial Activity

The antimicrobial properties of derivatives have also been explored. Research indicates that certain compounds within this chemical family possess moderate antimicrobial activities against selected pathogens. These findings highlight the potential of these compounds in developing new antimicrobial agents (Sadgir et al., 2020).

Photophysical Properties

The photophysical properties of these compounds have been extensively studied, revealing their potential applications in materials science. For example, investigations into substituted 1,2-diarylethenes have provided insights into their fluorescence properties, which could be leveraged in designing fluorescent probes and materials (Singh & Kanvah, 2001).

Safety and Hazards

The available resources do not provide specific information on the safety and hazards associated with this compound . It’s important to handle all chemical compounds with care and use appropriate safety measures.

Properties

IUPAC Name

(E)-1-(2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-20-14-6-4-5-13(11-14)7-9-17(19)16-12-15(21-2)8-10-18(16)22-3/h4-12H,1-3H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGBATDXWBHWKZ-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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